![molecular formula C19H14ClFN4O3S B2681813 N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 536722-92-6](/img/structure/B2681813.png)
N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14ClFN4O3S and its molecular weight is 432.85. The purity is usually 95%.
BenchChem offers high-quality N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antipathogenic Activity
Research demonstrates that derivatives of N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide have significant potential in antipathogenic applications. A study found that these compounds, particularly those with halogenated phenyl rings, showed notable anti-pathogenic activity against bacterial strains capable of biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Inhibition of Enzymes
Another significant application is in the field of enzyme inhibition. A study investigating isoxazol derivatives like N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide found that these compounds have a strong inhibitory effect on mitochondrial dihydroorotate dehydrogenase. This enzyme is a crucial part of the pyrimidine de novo synthesis pathway, which is essential for normal immune cell functions. The findings may contribute to understanding the differential susceptibility of cells to these compounds (Knecht & Löffler, 1998).
Antitumor Properties
Additionally, research into the antitumor properties of related compounds indicates the potential of N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives in cancer treatment. A study demonstrated that certain isoxazole derivatives exhibit potent antitumor activity against leukemia and other forms of cancer (Stevens et al., 1984).
Antitubercular and Antibacterial Activities
Research on derivatives of this compound has also shown promising results in antitubercular and antibacterial activities. A study highlighted that specific derivatives of the compound exhibited more potent antitubercular and antibacterial properties than reference drugs, indicating potential applications in treating infectious diseases (Bodige et al., 2020).
Conformational Analysis and Structural Studies
Furthermore, the structural and conformational properties of similar compounds have been extensively analyzed, contributing to the understanding of their behavior and interaction with biological systems. Studies involving X-ray diffraction and quantum chemical calculations have provided insights into their molecular conformation and stability, crucial for pharmaceutical applications (Channar et al., 2020).
Propriétés
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O3S/c1-9-14(16(25-28-9)15-11(20)6-4-7-12(15)21)18(27)24-19(29)23-13-8-3-2-5-10(13)17(22)26/h2-8H,1H3,(H2,22,26)(H2,23,24,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORPTKALAYONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.